3,5-Dibromo-6-methylpyridin-2-ol
Overview
Description
“3,5-Dibromo-6-methylpyridin-2-ol” is a chemical compound with the molecular formula C6H5Br2NO . It has an average mass of 266.918 Da and a mono-isotopic mass of 264.873779 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dibromo-6-methylpyridin-2-ol” include a molecular weight of 266.91800, a density of 2.081g/cm3, and a boiling point of 289.9ºC at 760 mmHg .Scientific Research Applications
Application in Chemistry
- Specific Scientific Field : Chemistry
- Summary of the Application : “3,5-Dibromo-6-methylpyridin-2-ol” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
- Methods of Application or Experimental Procedures : The compound is used in palladium-catalyzed Suzuki cross-coupling reactions with arylboronic acids to synthesize novel pyridine derivatives . The reactions are carried out using Density Functional Theory (DFT) methods .
- Results or Outcomes : The reactions result in the synthesis of novel pyridine derivatives in moderate to good yield . These derivatives are potential candidates as chiral dopants for liquid crystals .
Application in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : “3,5-Dibromo-6-methylpyridin-2-ol” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives have shown diverse biological activities, including anticancer, antiviral, anti-tuberculosis, anti-malarial, antifungal, and anti-diabetic properties .
- Methods of Application or Experimental Procedures : The compound is used in palladium-catalyzed Suzuki cross-coupling reactions with arylboronic acids to synthesize novel pyridine derivatives . The reactions are carried out using Density Functional Theory (DFT) methods .
- Results or Outcomes : The reactions result in the synthesis of novel pyridine derivatives in moderate to good yield . These derivatives are potential candidates as chiral dopants for liquid crystals . They also exhibit diverse biological activities .
Future Directions
While specific future directions for “3,5-Dibromo-6-methylpyridin-2-ol” are not provided in the search results, halogen-containing compounds have been recognized for their potential in the development of new drugs . Therefore, “3,5-Dibromo-6-methylpyridin-2-ol” could potentially be explored for its pharmaceutical applications.
properties
IUPAC Name |
3,5-dibromo-6-methyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBUELJRZDJHTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301325 | |
Record name | 3,5-dibromo-6-methylpyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-6-methylpyridin-2-ol | |
CAS RN |
500587-45-1 | |
Record name | 3,5-dibromo-6-methylpyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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